molecular formula C6H6N4 B1331393 [1,2,4]Triazolo[4,3-a]pyridin-8-amine CAS No. 31040-11-6

[1,2,4]Triazolo[4,3-a]pyridin-8-amine

Cat. No. B1331393
CAS RN: 31040-11-6
M. Wt: 134.14 g/mol
InChI Key: VIEMYQNTSLRXDJ-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-a]pyridin-8-amine is a derivative of triazolopyridine, a compound that has garnered interest due to its structural and optical properties, as well as its potential applications in various fields such as organic light-emitting diodes (OLEDs) and pharmaceuticals. The compound's molecular structure has been studied using advanced computational methods and its vibrational spectra have been characterized through FTIR and FT-Raman spectroscopy .

Synthesis Analysis

The synthesis of triazolopyridine derivatives can be achieved through various methods. One approach involves palladium-catalyzed tandem C-N coupling/Boulton-Katritzky rearrangement reactions, which provide a rapid access to functionalized triazolopyridines . Another method includes an intramolecular oxidative N-N bond formation mediated by phenyliodine bis(trifluoroacetate), which allows for the metal-free synthesis of the triazolopyridine skeleton . These synthetic routes highlight the versatility and efficiency of modern organic synthesis techniques in constructing complex heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[4,3-a]pyridin-8-amine has been elucidated using X-ray diffraction (XRD) studies, which revealed that the compound crystallizes in a monoclinic space group with specific molecular interactions such as N–H⋯N hydrogen bonds forming a graph-set motif . The stability and electronic properties of the molecule have been assessed using Natural Bond Orbital (NBO) analysis, which provides insights into the electron delocalization within the molecule.

Chemical Reactions Analysis

Triazolopyridine derivatives can undergo various chemical reactions, including substitution reactions that lead to the formation of different functional groups. These reactions can be influenced by factors such as the presence of substituents and reaction conditions, leading to a diverse range of products with potential applications in medicinal chemistry and materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridine derivatives are influenced by their molecular structure. The electron absorption and luminescence spectra of these compounds have been measured, and the Stokes shifts for the triazole and pyridine rings have been determined . Additionally, the synthesis of bipolar red host materials based on triazolopyridine for use in OLEDs demonstrates the importance of the compound's electronic properties, such as high triplet energy and appropriate HOMO and LUMO energy levels for charge transportation .

Scientific Research Applications

Structural and Optical Properties

[1,2,4]Triazolo[4,3-a]pyridin-8-amine's structural and optical properties have been extensively studied. Dymińska et al. (2022) explored its structural and spectroscopic characteristics, including FTIR and FT-Raman spectra. The molecular structure and vibrational spectra were analyzed, revealing that the compound crystallizes in the centrosymmetric monoclinic space group P21/n. This research is crucial for understanding the fundamental properties of this compound (Dymińska et al., 2022).

Electroluminescent Properties and Organic Light-Emitting Diodes (OLEDs)

The compound is a key component in creating bipolar red host materials for red phosphorescent organic light-emitting diodes (PhOLEDs). Kang et al. (2017) synthesized derivatives that enhance electron and hole transport, showing promising electroluminescent performance in OLEDs (Kang et al., 2017).

Synthesis Methods

Various synthesis methods have been developed for [1,2,4]Triazolo[4,3-a]pyridin-8-amine and its derivatives. Ishimoto et al. (2015) presented an oxidative cyclization method for creating these compounds, demonstrating versatility in synthesis approaches (Ishimoto et al., 2015).

Lead-Like Compound Design

Mishchuk et al. (2016) prepared functionalized building blocks based on [1,2,4]Triazolo[4,3-a]pyridine cores, highlighting their potential as privileged motifs for designing lead-like compounds in drug discovery. This research emphasizes the compound's versatility and potential for developing novel therapeutic agents (Mishchuk et al., 2016).

Biological and Therapeutic Applications

[1,2,4]Triazolo[4,3-a]pyridin-8-amine derivatives have shown a range of biological activities, including antimicrobial, antiviral, anticonvulsant, and anticancer properties. Gandikota et al. (2017) explored these derivatives, emphasizing their wide-ranging effectiveness against various microorganisms and potential in treating diseases like schistosomiasis (Gandikota et al., 2017).

Herbicidal Activities

In the agricultural sector, [1,2,4]Triazolo[4,3-a]pyridin-8-amine derivatives have been studied for their herbicidal activities. Liu et al. (2015) synthesized novel derivatives and tested their herbicidal effectiveness, suggesting their potential as lead compounds for developing new herbicides (Liu et al., 2015).

X-Ray Crystallography

El-Kurdi et al. (2021) focused on the synthesis of triazolopyridines using N-Chlorosuccinimide (NCS) and characterized these compounds through various techniques, including X-ray diffraction. This research contributes to the deeper understanding of the molecular structure of these compounds (El-Kurdi et al., 2021).

Chemical Synthesis and Properties

Various studies have been conducted on the efficient chemical synthesis and properties of [1,2,4]Triazolo[4,3-a]pyridin-8-amine derivatives. For instance, Reichelt et al. (2010) developed a methodology for their synthesis, highlighting the chemoselectivity and efficiency of their approach (Reichelt et al., 2010).

Antifungal Activity

Wang et al. (2018) reported the antifungal activity of a novel [1,2,4]Triazolo[4,3-a]pyridine compound, underlining its potential in addressing agricultural and health-related fungal issues (Wang et al., 2018).

Mechanism of Action

Target of Action

The primary targets of [1,2,4]Triazolo[4,3-a]pyridin-8-amine are c-Met/VEGFR-2 kinases and falcipain-2 , an enzyme in Plasmodium falciparum . These targets play crucial roles in cell proliferation and the life cycle of the malaria parasite, respectively .

Mode of Action

[1,2,4]Triazolo[4,3-a]pyridin-8-amine interacts with its targets by inhibiting their activities. It shows excellent inhibitory activities towards c-Met/VEGFR-2 kinases and falcipain-2 . This inhibition disrupts the normal functioning of these targets, leading to desired therapeutic effects .

Biochemical Pathways

The compound affects the pathways associated with its targets. In the case of c-Met/VEGFR-2 kinases, it interferes with intracellular signaling in A549 cells . For falcipain-2, it disrupts the life cycle of Plasmodium falciparum, affecting the parasite’s survival .

Pharmacokinetics

Its structural and spectroscopic properties have been studied , which could provide insights into its pharmacokinetic behavior.

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines . It also shows good antimalarial activity in vitro against Plasmodium falciparum . Moreover, it inhibits the growth of A549 cells in a dose-dependent manner and induces late apoptosis of these cells .

Action Environment

The action of [1,2,4]Triazolo[4,3-a]pyridin-8-amine can be influenced by various environmental factors. For instance, the compound’s stability was considered using NBO analysis . .

Safety and Hazards

The compound has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The precautionary statements include P261, P264, P271, P280, P302 + P352, P305 + P351 + P338 .

Future Directions

Triazolopyridine derivatives constitute an important class of organic compounds employed in various biochemical, clinical, and pharmaceutical applications . Further exploration of [1,2,4]triazolo [4,3- a ]quinoxaline as antimicrobial agents is encouraged . The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .

properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEMYQNTSLRXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30297522
Record name [1,2,4]Triazolo[4,3-a]pyridin-8-amine
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[4,3-a]pyridin-8-amine

CAS RN

31040-11-6
Record name 1,2,4-Triazolo[4,3-a]pyridin-8-amine
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Record name [1,2,4]Triazolo[4,3-a]pyridin-8-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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